1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone
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Description
1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone is a useful research compound. Its molecular formula is C25H26N2O2 and its molecular weight is 386.495. The purity is usually 95%.
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Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-[1,1'-biphenyl]-4-yl-3-(4-(4-hydroxyphenyl)-1-piperazinyl)-1-propanone. Its molecular formula is C25H26N2O with a molecular weight of 398.49 g/mol. The structure consists of a biphenyl moiety linked to a piperazine ring and a propanone group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, potentially protecting cells from oxidative stress.
- Anticancer Potential : Research has shown that similar compounds with piperazine structures often demonstrate anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective properties in models of oxidative stress.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals, thus reducing oxidative damage in cells.
- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Antioxidant Activity
A study highlighted the antioxidant capacity of related compounds, suggesting that the presence of the piperazine ring enhances radical scavenging activity. This property is crucial for developing therapeutic agents against oxidative stress-related diseases .
Anticancer Activity
Research involving phenylpiperazine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1-[1,1'-Biphenyl]-... | MCF-7 | 15 | Induces apoptosis |
1-[2-Hydroxy... | A549 | 10 | Inhibits proliferation |
Neuroprotective Effects
In neuroprotective studies, phenylpiperazine derivatives have been shown to protect neuronal cells from toxicity induced by glutamate and other neurotoxic agents. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24-12-10-23(11-13-24)27-18-16-26(17-19-27)15-14-25(29)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-13,28H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLMELMUAALHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477328-81-7 |
Source
|
Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-(4-HYDROXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.